2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
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Overview
Description
2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is a chemical compound that features an iodine atom attached to an aniline ring, which is further substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the iodination of aniline derivatives followed by the introduction of the pyrazole moiety. One common method includes:
Iodination of Aniline: Aniline is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom.
Formation of Pyrazole Moiety: The iodinated aniline is then reacted with 3-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Lacks the pyrazole moiety, making it less versatile in certain applications.
N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline:
3-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to the presence of both the iodine atom and the pyrazole moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Biological Activity
2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is an organic compound notable for its unique structural features, including an iodine atom and a pyrazole ring. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound can be described using the following properties:
Property | Value |
---|---|
Molecular Formula | C11H12IN3 |
Molecular Weight | 313.14 g/mol |
IUPAC Name | This compound |
InChI Key | LIZRJYXHNUENRU-UHFFFAOYSA-N |
The presence of the iodine atom enhances the compound's reactivity, while the pyrazole moiety is associated with various biological activities, including anti-cancer and anti-inflammatory effects .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The iodine atom and the pyrazole ring facilitate binding to various enzymes or receptors, modulating their activity. Research indicates that compounds with similar structures may inhibit enzymes involved in inflammatory pathways, contributing to their anti-inflammatory effects .
Anti-Cancer Activity
Studies have shown that compounds containing pyrazole rings exhibit significant anti-cancer properties. For instance, structural analogs have demonstrated cytotoxicity against various cancer cell lines, indicating that this compound may possess similar properties. The mechanism often involves the inhibition of key signaling pathways such as PI3K/mTOR .
Anti-Inflammatory Effects
The compound has been observed to modulate inflammatory responses by inhibiting specific enzymes involved in these pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Cytotoxicity Studies : Research demonstrated that related pyrazole derivatives exhibited varying degrees of cytotoxicity against HepG2 liver cancer cells, with some compounds showing an EC50 value as low as 16 nM .
- Mechanistic Insights : Lipidomic analyses indicated that certain pyrazole derivatives affect phosphatidylinositol (PI) metabolism, suggesting a mechanism involving PI kinases which are critical in cancer cell proliferation .
- Structure–Activity Relationship (SAR) : A study on similar compounds revealed that modifications in the structure significantly altered their biological potency, emphasizing the importance of specific functional groups in enhancing activity .
Properties
Molecular Formula |
C11H12IN3 |
---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
2-iodo-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H12IN3/c1-8-9(7-14-15-8)6-13-11-5-3-2-4-10(11)12/h2-5,7,13H,6H2,1H3,(H,14,15) |
InChI Key |
SILGPIPUDJAVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNC2=CC=CC=C2I |
Origin of Product |
United States |
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